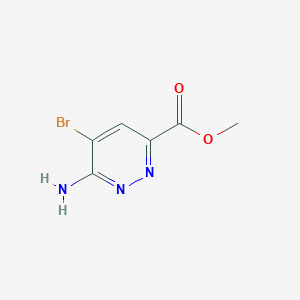

Methyl 6-amino-5-bromopyridazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

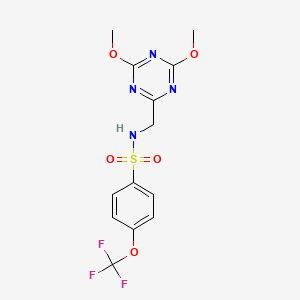

Molecular Structure Analysis

The molecular structure of “Methyl 6-amino-5-bromopyridazine-3-carboxylate” is represented by the formula C6H6BrN3O2. The molecular weight of the compound is 232.03 .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 444.5±40.0 °C and a predicted density of 1.754±0.06 g/cm3 . The compound also has a predicted pKa value of 1.22±0.10 .Scientific Research Applications

Electrocatalytic Carboxylation

Methyl 6-amino-5-bromopyridazine-3-carboxylate plays a significant role in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, which is carried out under mild conditions in ionic liquid 1-butyl-3-methyllimidazoliumtetrafluoborate. This process avoids the use of volatile and toxic solvents, catalysts, and other additional supporting electrolytes, providing a more environmentally friendly approach to obtaining 6-aminonicotinic acid (Feng et al., 2010).

Palladium-catalysed Aminocarbonylation

In another research, this compound is used in palladium-catalysed aminocarbonylation reactions. This process involves the use of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones and various amines, including amino acid methyl esters. The reaction provides an efficient method to obtain corresponding amides and dicarboxamides, showcasing the compound's versatility in organic synthesis (Takács et al., 2012).

Synthesis of Azulenes Bearing Imidazole-fused Nitrogen-Heterocycles

The compound also finds application in the synthesis of azulenes with imidazole-fused nitrogen-heterocycles. Methyl 3-bromoacetylazulene-1-carboxylate reacts with 2-aminopyridines to yield methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates. This is a unique application showcasing the compound's use in synthesizing complex heterocyclic structures (Imafuku et al., 2003).

properties

IUPAC Name |

methyl 6-amino-5-bromopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-2-3(7)5(8)10-9-4/h2H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGABZYMDYXDFOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C(=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)

![N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2587751.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)

![Methyl 2-[2-(4-aminophenoxy)phenyl]acetate](/img/structure/B2587754.png)

![2-[(2-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2587759.png)

![N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2587763.png)